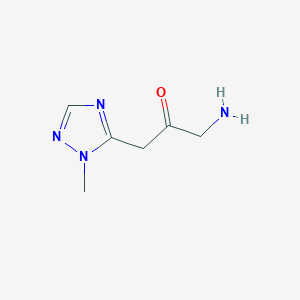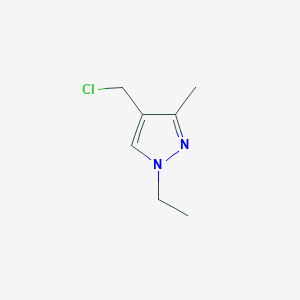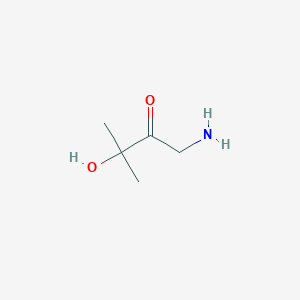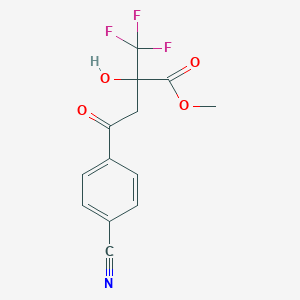
4-(2-Aminoethyl)-3-methyloxan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-3-methyloxan-4-ol is an organic compound that features a unique structure combining an oxane ring with an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-3-methyloxan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-hydroxyoxane with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent yield and purity of the compound. The use of advanced purification techniques, such as chromatography, further enhances the quality of the final product.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-3-methyloxan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.
科学的研究の応用
4-(2-Aminoethyl)-3-methyloxan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-3-methyloxan-4-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The oxane ring provides structural stability and contributes to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)phenol: This compound shares the aminoethyl group but has a phenol ring instead of an oxane ring.
4-(2-Aminoethyl)benzenesulfonamide: Similar in structure but contains a benzenesulfonamide group.
Uniqueness
4-(2-Aminoethyl)-3-methyloxan-4-ol is unique due to its combination of an oxane ring and an aminoethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
4-(2-aminoethyl)-3-methyloxan-4-ol |
InChI |
InChI=1S/C8H17NO2/c1-7-6-11-5-3-8(7,10)2-4-9/h7,10H,2-6,9H2,1H3 |
InChIキー |
RQHRDYXIBLGRCX-UHFFFAOYSA-N |
正規SMILES |
CC1COCCC1(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)





![tert-butyl N-[(6-carbamoylpiperidin-3-yl)methyl]carbamate](/img/structure/B13192620.png)






